![molecular formula C12H11N3O3S B5763817 4-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide](/img/structure/B5763817.png)
4-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole and its derivatives are usually occurring heterocyclic nuclei in many marine as well as natural plant products . They are known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its density, boiling point, refractive index, flash point, and logP . These properties can be predicted based on the compound’s molecular structure.Scientific Research Applications
Antibacterial Activity
The compound has been found to have emergent antibacterial activity . It has been synthesized as a derivative that combines thiazole and sulfonamide, groups with known antibacterial activity . These molecules have shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The isopropyl substituted derivative displays low MIC of 3.9 μg mL −1 against S. aureus and A. xylosoxidans .
Drug Development
The compound has potential applications in drug development . The antibacterial activity of this compound suggests it could be used to develop new treatments for bacterial infections . The compound’s ability to create pores in bacterial cell membranes and its negligible haemolytic activity towards human RBCs suggest it could be a promising candidate for drug development .
Cell-Penetrating Peptide Complex
The compound has been used in conjunction with a cell-penetrating peptide octaarginine . The octaarginine–drug complex displays faster killing-kinetics towards bacterial cells . This suggests that the compound could be used in the development of more effective antibacterial treatments .
Inflammasome Modulation
There is a possibility that the compound could be used as an NLRP3 inflammasome modulator . While the exact details are not available, this suggests potential applications in the treatment of diseases related to the NLRP3 inflammasome, such as autoimmune and inflammatory diseases .
Chemical Research
The compound could also have applications in chemical research . Its unique structure and properties could make it a useful tool for studying chemical reactions and processes .
Educational Purposes
The compound’s unique structure and properties could make it a useful tool for educational purposes . It could be used to illustrate concepts in organic chemistry and medicinal chemistry courses .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-7-3-4-9(5-10(7)15(17)18)11(16)14-12-13-8(2)6-19-12/h3-6H,1-2H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDWKGVLWRDPNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.